molecular formula C20H15N5O6 B5172913 N-(2,4-dinitrophenyl)-4-methyl-3-[(3-nitrophenyl)methylideneamino]aniline

N-(2,4-dinitrophenyl)-4-methyl-3-[(3-nitrophenyl)methylideneamino]aniline

Cat. No.: B5172913
M. Wt: 421.4 g/mol
InChI Key: WJLOQLAYNRKERL-UHFFFAOYSA-N
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Description

N-(2,4-dinitrophenyl)-4-methyl-3-[(3-nitrophenyl)methylideneamino]aniline is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of multiple nitro groups, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-(2,4-dinitrophenyl)-4-methyl-3-[(3-nitrophenyl)methylideneamino]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O6/c1-13-5-6-15(22-18-8-7-17(24(28)29)11-20(18)25(30)31)10-19(13)21-12-14-3-2-4-16(9-14)23(26)27/h2-12,22H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLOQLAYNRKERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])N=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dinitrophenyl)-4-methyl-3-[(3-nitrophenyl)methylideneamino]aniline typically involves a multi-step process. One common method includes the nitration of aniline derivatives followed by condensation reactions. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and condensation processes, utilizing advanced chemical reactors to ensure safety and efficiency. The use of continuous flow reactors can enhance the production rate and yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dinitrophenyl)-4-methyl-3-[(3-nitrophenyl)methylideneamino]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogens or alkylating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperature control .

Major Products Formed

The major products formed from these reactions include various substituted anilines, nitro derivatives, and amine compounds. These products can be further utilized in different chemical syntheses and applications .

Scientific Research Applications

N-(2,4-dinitrophenyl)-4-methyl-3-[(3-nitrophenyl)methylideneamino]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-dinitrophenyl)-4-methyl-3-[(3-nitrophenyl)methylideneamino]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form complexes with metal ions. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dinitrophenyl)-4-methyl-3-[(3-nitrophenyl)methylideneamino]aniline is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The presence of multiple nitro groups and the methylideneamino linkage contribute to its versatility in various chemical reactions and applications .

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